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molecular formula C13H17N3O B8729118 1-[3-(benzyloxy)propyl]-1H-pyrazol-3-amine

1-[3-(benzyloxy)propyl]-1H-pyrazol-3-amine

Cat. No. B8729118
M. Wt: 231.29 g/mol
InChI Key: RZZLWIBPSXPUJU-UHFFFAOYSA-N
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Patent
US08329707B2

Procedure details

To a solution of 60% sodium hydride (496 mg) in DMF (10 mL) was added a solution of 1H-pyrazol-3-amine (1.03 g) in DMF (5 mL) under ice-cooling, followed by stirring at room temperature for 30 minutes. A solution of [(3-bromopropoxy)methyl]benzene (2.93 g) in DMF (10 mL) was added thereto under ice-cooling, followed by stirring at room temperature overnight. Saturated brine and saturated aqueous sodium bicarbonate were added thereto, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The obtained crude product was purified by silica gel column chromatography (hexane:ethyl acetate=1:1-1:3) to obtain 1-[3-(benzyloxy)propyl]-1H-pyrazol-3-amine (835 mg) as a pale yellow oily substance.
Quantity
496 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][C:5]([NH2:8])=[N:4]1.Br[CH2:10][CH2:11][CH2:12][O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)(O)[O-].[Na+]>CN(C=O)C.[Cl-].[Na+].O>[CH2:14]([O:13][CH2:12][CH2:11][CH2:10][N:3]1[CH:7]=[CH:6][C:5]([NH2:8])=[N:4]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,4.5,7.8.9|

Inputs

Step One
Name
Quantity
496 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.03 g
Type
reactant
Smiles
N1N=C(C=C1)N
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.93 g
Type
reactant
Smiles
BrCCCOCC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
STIRRING
Type
STIRRING
Details
by stirring at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (hexane:ethyl acetate=1:1-1:3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCN1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 835 mg
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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